4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine
Overview
Description
4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine is a solid compound with the empirical formula C6H3ClIN3. It has a molecular weight of 279.47 . This compound is an important regulatory starting material in the production of the antiviral drug remdesivir .
Synthesis Analysis
The compound is produced through a synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The process involves deprotonation of 2-cyanopyrrole, followed by N-amination with in situ prepared monochloramine solution, and cyclization with formamidine acetate .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolo[2,1-f][1,2,4]triazine core with chlorine and iodine substituents . Further structural analysis may require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily in the context of its synthesis. The key transformations include a selective C-alkylation of an oxalacetate salt with a hydrazonyl bromide to form a 2-hydrazonoethyl-3-oxosuccinate, followed by cyclodehydration to an aminopyrrole .Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Chemical Synthesis and Medicinal Applications :
- A study highlights the use of 4-Aminopyrrolo[2,1-f][1,2,4]triazine, a related compound, in the synthesis of remdesivir, a drug tested against COVID-19. This involves a three-step chemical process, including chemoselective cyanation and the use of monochloramine prepared from commercial bleach as an N-amination reagent (dos Santos et al., 2021).
Synthesis and Structural Analysis :
- Research describes a one-pot preparation method for pyrrolo[2,1-f][1,2,4]triazines, demonstrating a straightforward synthesis pathway for these compounds (Quintela et al., 1996).
- Another study explores the cleavage of Pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide, leading to the synthesis of substituted 4-Amino-1,2,4-triazines, which have implications in medicinal chemistry and fine organic synthesis (Kobelev et al., 2019).
Antiproliferative Activities and Drug Development :
- A research paper details the synthesis and biological evaluation of Pyrrolo[2,1‐f][1,2,4]triazine C‐Nucleosides, exploring structural variations and their potent cytotoxic activity in various cancer cell lines (Li et al., 2018).
- Another study presents the synthesis and antiproliferative activities of novel Pyrrolotriazine derivatives, demonstrating their selective inhibitory effects against certain human tumor cells, indicating their potential as antitumor agents (Zhang et al., 2018).
Imaging and Diagnostic Applications :
- The synthesis of carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives is described, suggesting their use as potential PET tracers for imaging specific protein kinases in medical diagnostics (Wang et al., 2014).
Mechanism of Action
Target of Action
It is known that pyrrolo[2,1-f][1,2,4]triazine, a structural motif in this compound, is an integral part of several kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation .
Mode of Action
Kinase inhibitors typically work by binding to the kinase, thereby preventing it from participating in cell signaling pathways .
Biochemical Pathways
As a potential kinase inhibitor, it could impact various cell signaling pathways regulated by kinases .
Pharmacokinetics
It is noted that c-nucleosides, a class of compounds to which this compound may belong, have shown enhanced metabolism and pharmacokinetic properties compared to n-nucleosides .
Result of Action
As a potential kinase inhibitor, it could inhibit the activity of kinases, thereby affecting cell signaling pathways .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate signaling pathways that are essential for cell growth and proliferation . Additionally, this compound has been found to interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, by inhibiting specific kinases, this compound can disrupt the normal signaling cascades that regulate cell cycle progression, potentially leading to cell cycle arrest or apoptosis . Furthermore, this compound’s interaction with nucleic acids may result in changes to gene expression patterns, thereby affecting cellular functions such as differentiation and response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of kinases, thereby inhibiting their enzymatic activity . This inhibition can prevent the phosphorylation of key substrates, leading to downstream effects on various signaling pathways. Additionally, this compound may interact with nucleic acids, potentially interfering with the binding of transcription factors and other regulatory proteins . These interactions can result in changes to gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of kinase activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity while effectively modulating target pathways . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects . These findings highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound’s metabolism can influence its bioavailability and activity within cells. Enzymes such as cytochrome P450s may play a role in the biotransformation of this compound, leading to the formation of metabolites with distinct properties . These metabolic processes can affect the compound’s efficacy and potential side effects, making it essential to understand its metabolic profile in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its overall effectiveness . The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Additionally, the distribution of this compound within different cellular compartments can influence its activity and interactions with biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, localization to the nucleus may enhance its interactions with nucleic acids and transcription factors, while localization to the cytoplasm may facilitate its inhibition of kinases . These localization patterns can impact the compound’s overall efficacy and specificity in modulating cellular processes.
Properties
IUPAC Name |
4-chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUHYOSODMNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647727 | |
Record name | 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039364-45-8 | |
Record name | 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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